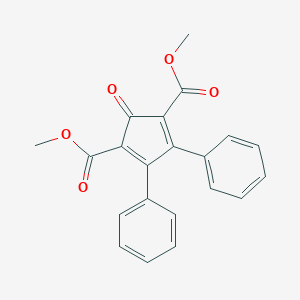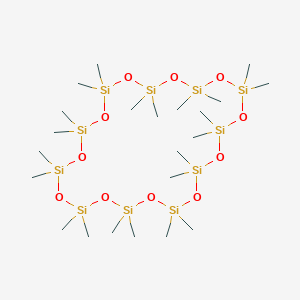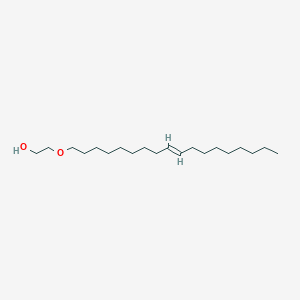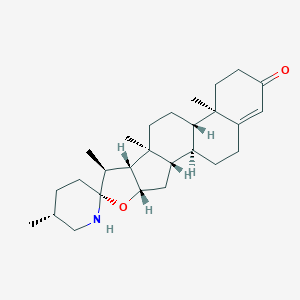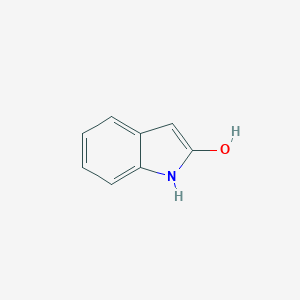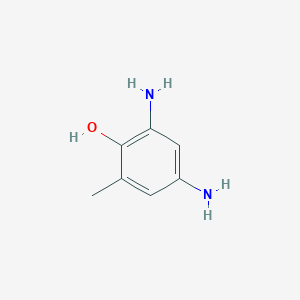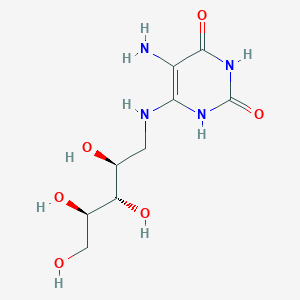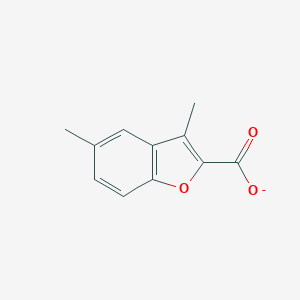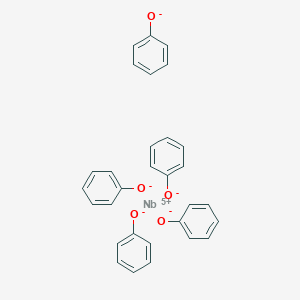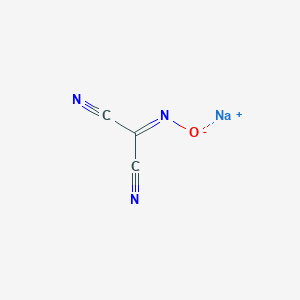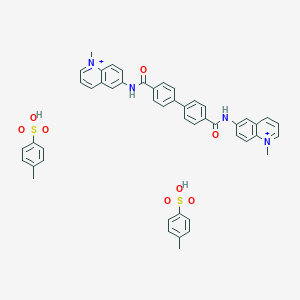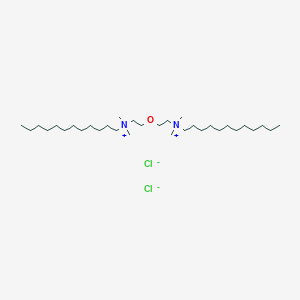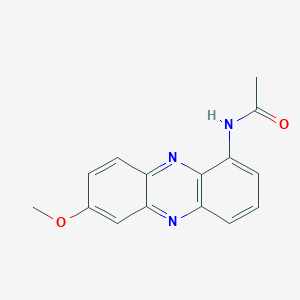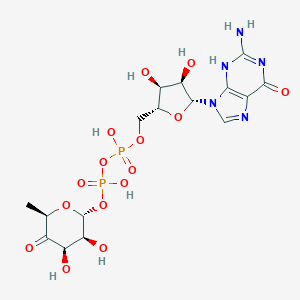
GDP-4-keto-6-deoxymannose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
GDP-4-keto-6-deoxymannose is a nucleotide sugar that plays a crucial role in the biosynthesis of various glycoconjugates in both prokaryotes and eukaryotes. It is synthesized from GDP-mannose by the enzyme GDP-mannose 4,6-dehydratase (GMD). GDP-4-keto-6-deoxymannose is a precursor for the synthesis of several important biomolecules, including lipopolysaccharides, glycoproteins, and glycolipids.
Aplicaciones Científicas De Investigación
GDP-Fucose Synthesis from GDP-Mannose GDP-4-keto-6-deoxymannose plays a crucial role in the formation of GDP-fucose from GDP-mannose, as demonstrated in studies involving the yeast Saccharomyces cerevisiae. This synthesis is significant for producing the valuable sugar nucleotide GDP-fucose, used in glycosylation processes (Nakayama, Maeda, & Jigami, 2003).
Enzymatic Conversion in Bacteria Research highlights the role of GDP-4-keto-6-deoxymannose in the biosynthetic pathways of unusual sugars like L-colitose and D-perosamine, found in the O-antigens of some bacteria. Enzymes such as GDP-perosamine synthase and GDP-4-keto-6-deoxymannose-3-dehydratase (ColD) are involved in these pathways, demonstrating the compound's importance in bacterial carbohydrate synthesis (Cook, Kubiak, Toomey, & Holden, 2009).
Role in GDP-D-perosamine Biosynthesis The biosynthetic pathway for GDP-D-perosamine, crucial in glycosylation of antibiotics and lipopolysaccharides in bacteria, involves GDP-4-keto-6-deoxymannose. Studies have optimized the enzymatic conversion from GDP-D-mannose to GDP-D-perosamine, indicating its significance in bacterial cell processes (Albermann & Piepersberg, 2001).
Human GDP-mannose 4,6-Dehydratase Research In human cells, the cDNA encoding GDP-mannose 4,6-dehydratase, essential for converting GDP-mannose to GDP-fucose, has been cloned. This discovery highlights the compound's involvement in human carbohydrate metabolism and its potential applications in studying genetic disorders related to carbohydrate synthesis (Sullivan et al., 1998).
Understanding Mechanisms of Enzymatic Reactions Research on the stereochemistry and mechanism of reactions involving GDP-mannose dehydratase, which converts GDP-D-mannose to GDP-4-keto-6-deoxymannose, provides insight into the enzymatic processes and the structural basis of these biochemical transformations (Oths, Mayer, & Floss, 1990).
Propiedades
Número CAS |
18186-48-6 |
|---|---|
Nombre del producto |
GDP-4-keto-6-deoxymannose |
Fórmula molecular |
C16H23N5O15P2 |
Peso molecular |
587.3 g/mol |
Nombre IUPAC |
[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,6R)-3,4-dihydroxy-6-methyl-5-oxooxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C16H23N5O15P2/c1-4-7(22)9(24)11(26)15(33-4)35-38(30,31)36-37(28,29)32-2-5-8(23)10(25)14(34-5)21-3-18-6-12(21)19-16(17)20-13(6)27/h3-5,8-11,14-15,23-26H,2H2,1H3,(H,28,29)(H,30,31)(H3,17,19,20,27)/t4-,5-,8-,9+,10-,11+,14-,15-/m1/s1 |
Clave InChI |
PNHLMHWWFOPQLK-BKUUWRAGSA-N |
SMILES isomérico |
C[C@@H]1C(=O)[C@@H]([C@@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3NC(=NC4=O)N)O)O)O)O |
SMILES |
CC1C(=O)C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O)O)O |
SMILES canónico |
CC1C(=O)C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C3NC(=NC4=O)N)O)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




